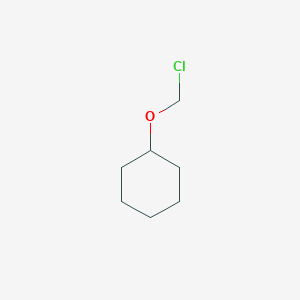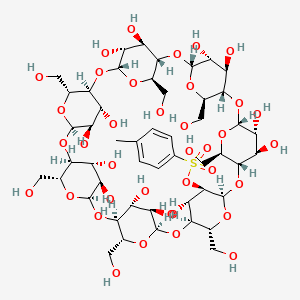
2,3,4,6-テトラ-O-アセチル-1-チオ-β-D-ガラクトピラノシドエチル
説明
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside is a useful research compound. Its molecular formula is C16H24O9S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ラクトース代謝の酵素アッセイ
この化合物は、酵素アッセイにおける基質として極めて重要です。ラクトース代謝に関連する基質の検出と定量を可能にします。 ラクトース合成および分解に関与する酵素の天然基質を模倣することで、研究者はラクトース不耐症と各種におけるラクターゼの役割を研究できます .
糖コンジュゲートの合成
研究者は、このチオガラクトシドを糖コンジュゲートの合成に使用しています。糖コンジュゲートは、細胞表面の相互作用と免疫応答の研究に不可欠です。 アセチル保護されたチオール基は、選択的に脱保護し、タンパク質やその他の分子と結合させて糖コンジュゲートを形成できます .
炭水化物化学
炭水化物化学では、この化合物は複雑な炭水化物の合成における重要な中間体として役立ちます。 保護されたチオール基は、さらなる化学変換のためのハンドルを提供し、オリゴ糖やグリコサミノグリカンを合成できます .
創薬
この化合物の構造は、創薬、特にプロドラッグや薬物送達システムの創製に役立ちます。 体内における特定の部位で薬物を放出する能力は、標的療法に役立つツールとなっています .
グリコシド結合形成の研究
これは、グリコシド結合形成のメカニズムを研究するために使用されます。 研究者は、グリコシル化の反応経路と速度論を観察できます。これは、糖タンパク質や糖脂質の生合成を理解するための基礎となります .
材料科学
材料科学では、この化合物は表面の改質と生体活性材料の生成に使用されます。 チオール基は、さまざまな基質に分子を固定するために使用でき、特定のタンパク質や細胞と相互作用できるガラクトース豊富な表面を提供します .
分析化学
分析化学における標準物質として、これは機器の校正と糖誘導体の分析方法の開発に役立ちます。 明確に定義された構造と特性により、方法の検証に最適な化合物となっています .
生物医学研究
最後に、生物医学研究では、生物系における糖の役割を調査するために使用されます。 これには、細胞シグナル伝達経路、免疫応答、および炭水化物ベースのワクチンの開発の研究が含まれます .
作用機序
Mode of Action
It is known that the compound can be used as a reagent in organic synthesis, particularly in glycosylation reactions .
Biochemical Pathways
The compound is used in the synthesis of complex carbohydrates, which play crucial roles in various biological processes .
Result of Action
As a reagent in organic synthesis, its primary role is in the formation of complex carbohydrates .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-CWVYHPPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441927 | |
| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55722-49-1 | |
| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)

